molecular formula C8H14N2O2 B2403795 tert-butyl N-(1-cyanoethyl)carbamate CAS No. 130013-83-1; 141041-80-7

tert-butyl N-(1-cyanoethyl)carbamate

Cat. No.: B2403795
CAS No.: 130013-83-1; 141041-80-7
M. Wt: 170.212
InChI Key: RPKPFOKNXKRFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(1-cyanoethyl)carbamate (C₈H₁₄N₂O₂) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyanoethyl substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. The Boc group protects amines during multi-step reactions, while the cyanoethyl moiety introduces reactivity for further functionalization, such as nucleophilic additions or cyclization . Commercial availability is documented, with pricing tiers (e.g., 250 mg for €443) reflecting its specialized applications .

Properties

IUPAC Name

tert-butyl N-(1-cyanoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPFOKNXKRFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate scaffold is widely modified to tune reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Commercial Comparison
Compound Name CAS Number Molecular Formula Substituent/Group Key Features/Applications References
tert-Butyl N-(1-cyanoethyl)carbamate - C₈H₁₄N₂O₂ Cyanoethyl Intermediate for peptide synthesis
tert-Butyl (1-cyanocyclopropyl)carbamate 507264-68-8 C₉H₁₄N₂O₂ Cyanocyclopropyl High ring strain; lab use only
tert-Butyl (1-cyanocyclopentyl)carbamate 912770-99-1 C₁₁H₁₈N₂O₂ Cyanocyclopentyl 95% purity; bulk availability
tert-Butyl N-{[1-(cyanomethyl)cyclohexyl]methyl}carbamate 227626-62-2 C₁₄H₂₄N₂O₂ Cyanomethyl cyclohexyl Molar mass 252.35; hydrophobic
tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate 953908-29-7 C₁₂H₂₁N₂O₃ Cyano, hydroxyl, methyl Enhanced solubility via hydroxyl

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